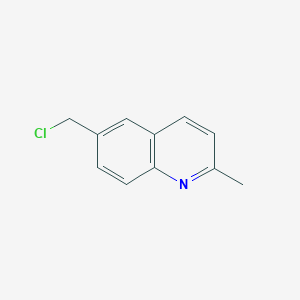

6-(Chloromethyl)-2-methylquinoline

Description

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

6-(chloromethyl)-2-methylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7H2,1H3 |

InChI Key |

HJCKZNGTPNDMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 6-(Chloromethyl)-2-methylquinoline and its analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Preparation Methods

Reaction Overview

A widely documented approach involves sequential Friedel-Crafts acylation, reduction, and chlorination, adapted from analogous pyridine-based syntheses. While originally applied to 2-picoline (2-methylpyridine), this method has been extrapolated to quinoline systems with modifications to account for the latter’s reduced reactivity.

Stepwise Procedure

-

Friedel-Crafts Acylation :

-

Reduction of Acetyl Group :

-

Chlorination of Hydroxymethyl Group :

Optimization Considerations

-

Catalyst Selection : AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation for quinoline, achieving higher regioselectivity at the 6-position.

-

Reduction Efficiency : NaBH₄ in THF provides superior selectivity over LiAlH₄, minimizing over-reduction side products.

-

Chlorination Purity : SOCl₂ generates fewer byproducts compared to HCl, though necessitates rigorous drying to avoid hydrolysis.

Direct Chloromethylation via Blanc Reaction

Reaction Mechanism

The Blanc chloromethylation employs formaldehyde and HCl under acidic conditions to introduce chloromethyl groups onto aromatic rings. While effective for activated arenes, quinoline’s electron-deficient nature necessitates harsher conditions.

Procedure

Limitations

-

Low Yield : Competing side reactions, including polymerization of formaldehyde and over-chlorination, reduce efficiency.

-

Regioselectivity : Poor control over substitution position, leading to mixtures of 6- and 8-chloromethyl isomers.

Halogen Exchange from Bromomethyl Precursors

Nucleophilic Substitution Strategy

This method leverages the superior leaving-group ability of bromide to facilitate halogen exchange:

-

Synthesis of 6-(Bromomethyl)-2-methylquinoline :

-

Chloride Substitution :

Advantages

-

High Selectivity : Bromomethyl intermediates allow precise functionalization at the 6-position.

-

Scalability : Amenable to continuous flow reactors for industrial production.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Regioselectivity | Industrial Feasibility |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation → Reduction → Chlorination | 60–80 | High (6-position) | Moderate |

| Blanc Chloromethylation | Direct chloromethylation | 30–45 | Low | Low |

| Halogen Exchange | Bromination → Cl⁻ substitution | 65–85 | High (6-position) | High |

Emerging Methodologies and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.